molecular formula C21H20ClNO3 B11450358 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide CAS No. 853311-53-2

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11450358
CAS No.: 853311-53-2
M. Wt: 369.8 g/mol
InChI Key: YTSAAIWWGNKWQF-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound with the molecular formula C21H20ClNO3 and a molecular weight of 369.85 g/mol . This compound is characterized by the presence of a chlorophenyl group, a furyl group, and an ethoxyphenyl group, making it a unique and complex molecule.

Preparation Methods

The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate through a reaction between a chlorophenyl compound and a furan derivative under specific conditions.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with an ethoxyphenyl amine to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide include:

    3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methoxyphenyl)propanamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    3-[5-(4-bromophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide: Featuring a bromophenyl group instead of a chlorophenyl group.

Properties

CAS No.

853311-53-2

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24)

InChI Key

YTSAAIWWGNKWQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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